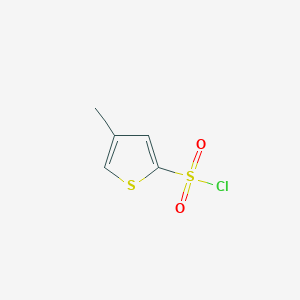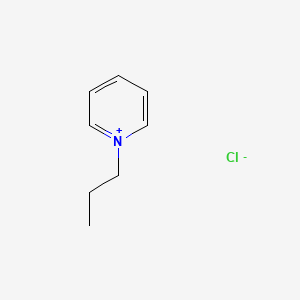
1-Propylpyridinium Chloride
Overview
Description
1-Propylpyridinium Chloride is a quaternary ammonium salt with the molecular formula C8H12ClN. It is a member of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
1-Propylpyridinium Chloride is a type of pyridinium salt . Pyridinium salts are known to have broad-spectrum antiseptic properties . They are often used in various products like mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays . The primary targets of this compound are likely to be similar, focusing on pathogenic bacteria in the oral and nasal cavities .
Mode of Action
The mode of action of this compound is expected to be similar to that of other pyridinium salts. For instance, cetylpyridinium chloride, a related compound, is known to decrease new dental plaque growth, decrease or remove existing dental plaque, diminish the growth of pathogenic bacteria, and inhibit the production of virulence factors .
Biochemical Pathways
Given its antiseptic properties, it is likely to interfere with the metabolic processes of bacteria, thereby inhibiting their growth and survival .
Pharmacokinetics
Its bioavailability would primarily be local to the site of application, such as the oral cavity or nasal passages .
Result of Action
The result of the action of this compound is a reduction in bacterial load in the areas of application. This leads to a decrease in dental plaque and potentially a reduction in oral and nasal infections .
Biochemical Analysis
Biochemical Properties
1-Propylpyridinium Chloride plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with chloride channels and transporters, influencing their activity and function . These interactions are crucial for maintaining cellular homeostasis and regulating ion transport across cell membranes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of chloride channels, which play a vital role in maintaining the membrane potential and regulating cell volume . Additionally, it can impact gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to chloride channels and transporters, modulating their activity and influencing ion transport across cell membranes . This binding can lead to the inhibition or activation of specific enzymes, thereby affecting various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular function, including changes in ion transport and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in ion transport, enzyme activity, and gene expression . Toxic or adverse effects may be observed at high doses, including disruptions in cellular homeostasis and potential cytotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in ion transport and cellular metabolism, thereby affecting the overall metabolic balance within cells . These interactions are essential for maintaining cellular homeostasis and regulating energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific chloride channels and transporters, influencing its localization and accumulation within cells . These interactions are crucial for regulating the compound’s activity and function within different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for regulating its interactions with biomolecules and influencing various cellular processes.
Preparation Methods
1-Propylpyridinium Chloride can be synthesized through a direct reaction between pyridine and propyl chloride. This reaction typically occurs in a closed reaction vessel to ensure the complete conversion of reactants to the desired product . The reaction conditions often involve heating the mixture to facilitate the reaction and achieve a high yield of this compound.
Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Propylpyridinium Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced pyridinium derivatives.
Substitution: This compound can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridine derivatives .
Scientific Research Applications
1-Propylpyridinium Chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Propylpyridinium Chloride is unique among pyridinium salts due to its specific alkyl chain length and chloride counterion. Similar compounds include:
- 1-Methylpyridinium Chloride
- 1-Ethylpyridinium Chloride
- 1-Butylpyridinium Chloride
These compounds share similar chemical properties but differ in their alkyl chain lengths, which can influence their reactivity and applications .
Properties
IUPAC Name |
1-propylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.ClH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOIUWAYPMADRC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543882 | |
| Record name | 1-Propylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23271-47-8 | |
| Record name | 1-Propylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propylpyridinium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-Propylpyridinium Chloride be used for metal extraction, and what are its advantages and disadvantages?
A1: Yes, this compound has shown potential for extracting Platinum Group Metals (PGMs) like Palladium(II) and Platinum(IV) from chloride solutions. [] This is particularly relevant for recovering PGMs from complex solutions generated during the recycling of materials like spent automotive converters. [] While this compound demonstrates effectiveness in extracting both Palladium(II) and Platinum(IV) without significant selectivity towards one metal ion, there are challenges. [] One key drawback is the difficulty in stripping the extracted metal ions back from the organic phase, suggesting a need to modify the organic phase properties for improved stripping efficiency. []
Q2: Can this compound be incorporated into solid materials to act as a catalyst, and how effective is it?
A2: Yes, this compound can be effectively immobilized onto SBA-15 mesoporous silica, resulting in a heterogeneous catalyst. [] This catalyst has demonstrated excellent activity and reusability in Knoevenagel condensation reactions, showcasing its potential for sustainable organic synthesis applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


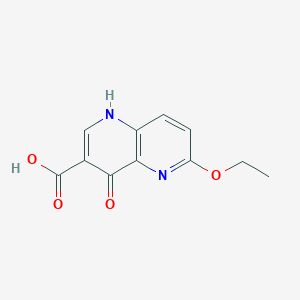
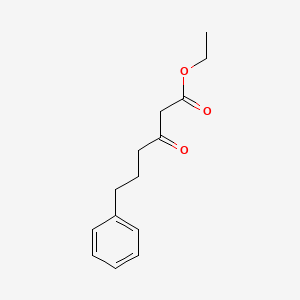
![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)
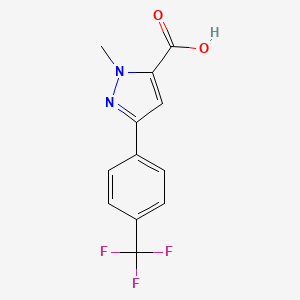
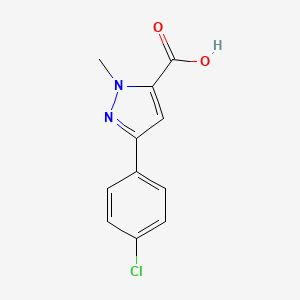
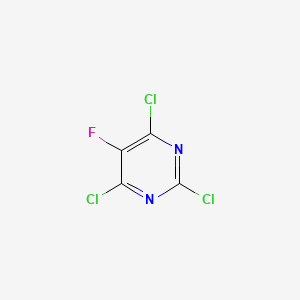
![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)
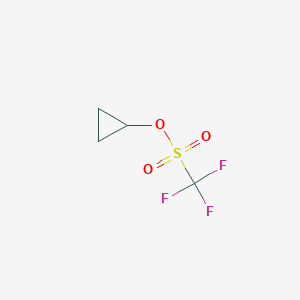
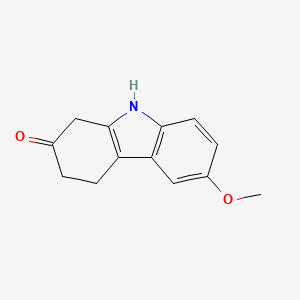
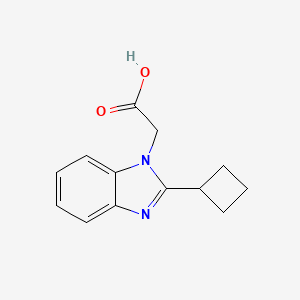
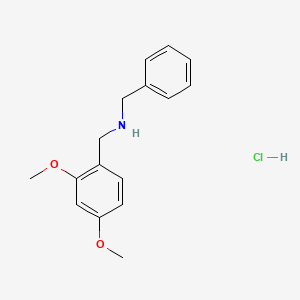
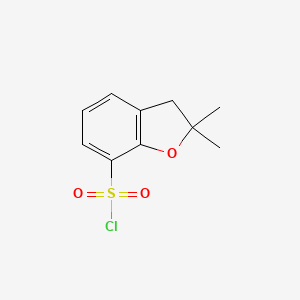
![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)
